6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 2H-1,3-benzodioxol-5-yl group and at position 2 with a 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl chain. The dihydropyridazinone core is a pharmacophore associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activities . Synthesis likely involves alkylation of a pyridazinone precursor with a halogenated oxadiazole intermediate, as seen in analogous procedures for substituted pyridazinones .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-3-2-4-16(11-14)22-23-20(30-25-22)9-10-26-21(27)8-6-17(24-26)15-5-7-18-19(12-15)29-13-28-18/h2-8,11-12H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPQPZJAPSQRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their attachment to the dihydropyridazinone core. Typical synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole Ring: This can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Dihydropyridazinone Core: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 341.35 g/mol. The structure features a benzodioxole moiety linked to a dihydropyridazine framework, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:
- In vitro assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression, enhancing their potential as anticancer agents .
Antimicrobial Activity
Compounds containing the benzodioxole and oxadiazole moieties have shown promising antimicrobial properties:
- Research indicates effectiveness against a range of bacterial strains and fungi .
- The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antidiabetic Effects
Some derivatives have been explored for their antidiabetic properties:
- In vivo studies have shown that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models .
- The underlying mechanisms may involve modulation of glucose metabolism and enhancement of pancreatic function.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Structure Influence: The dihydropyridazinone core in the target compound distinguishes it from thienopyrimidines (e.g., ) or triazolothiadiazines (e.g., ), which exhibit different electronic profiles and metabolic stability.
Substituent Effects: The benzodioxole group (shared with ) may enhance CNS activity due to increased lipophilicity, whereas dichlorophenyl substituents (e.g., ) favor anticancer activity via hydrophobic interactions. The 3-(3-methylphenyl)-1,2,4-oxadiazole chain provides steric bulk and π-stacking capacity absent in simpler alkyl/aryl-substituted pyridazinones (e.g., ).
Biological Activity: Antimicrobial activity in oxadiazole-containing compounds (e.g., ) correlates with electron-deficient heterocycles disrupting bacterial membranes. The target compound’s benzodioxole may redirect activity toward eukaryotic targets like kinases .
Synthetic Accessibility: The target’s synthesis is more complex than simple pyridazinone alkylation () due to the need for pre-functionalized oxadiazole intermediates. This aligns with challenges noted in thienopyrimidine-oxadiazole hybrids ().
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.43 g/mol. The structure features a benzodioxole moiety and an oxadiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : The oxadiazole and pyridazine components are known to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that derivatives containing these structures can block telomerase and topoisomerase activities, leading to reduced tumor growth .
- Antimicrobial Properties : Compounds similar to the target molecule have demonstrated antimicrobial effects against various pathogens. The benzodioxole structure may enhance the compound's ability to penetrate microbial membranes .
- Antioxidant Effects : The presence of the benzodioxole ring is associated with antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from the target molecule:
- Study on Anticancer Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. It was found that these compounds exhibited significant inhibition of cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli indicated that compounds with similar structures showed promising antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
